molecular formula C15H24O B12757879 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan CAS No. 58946-24-0

4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan

Cat. No.: B12757879
CAS No.: 58946-24-0
M. Wt: 220.35 g/mol
InChI Key: QMQOUTVLZITRGI-QPEQYQDCSA-N
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Description

4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan typically involves multi-step organic reactions. The process often starts with the preparation of the cycloundecane ring, followed by the introduction of the furan ring through cyclization reactions. Common reagents used in these steps include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts to facilitate the cyclization process is also common, as it can significantly reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

The reactions mentioned above are usually carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.

Scientific Research Applications

4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloundecane: Shares the cycloundecane ring but lacks the furan moiety.

    Decahydronaphthalene: Contains fused rings but differs in the type and arrangement of rings.

    Tetrahydrofuran: Contains a furan ring but lacks the complex fused ring structure.

Uniqueness

4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is unique due to its combination of multiple fused rings and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.

Properties

CAS No.

58946-24-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4Z)-15-oxatricyclo[11.3.0.01,4]hexadec-4-ene

InChI

InChI=1S/C15H24O/c1-2-4-6-8-14-11-16-12-15(14)10-9-13(15)7-5-3-1/h7,14H,1-6,8-12H2/b13-7-

InChI Key

QMQOUTVLZITRGI-QPEQYQDCSA-N

Isomeric SMILES

C1CCC/C=C\2/CCC23COCC3CCC1

Canonical SMILES

C1CCCC=C2CCC23COCC3CCC1

Origin of Product

United States

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